An In-Depth Technical Guide to 2-Phenylethanol-d4
An In-Depth Technical Guide to 2-Phenylethanol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethanol-d4 is the deuterium-labeled form of 2-phenylethanol, a volatile organic compound with a characteristic rose-like odor. In scientific research, particularly in analytical and metabolic studies, the incorporation of deuterium atoms into a molecule serves as a powerful tool. The increased mass of deuterium allows for the differentiation of the labeled compound from its endogenous, non-labeled counterpart by mass spectrometry. This technical guide provides a comprehensive overview of 2-Phenylethanol-d4, including its chemical properties, synthesis, applications in analytical methodologies, and its role in metabolic research.
Chemical and Physical Properties
2-Phenylethanol-d4 is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and as a tracer in metabolic studies.[1] Its physical and chemical properties are very similar to those of the non-deuterated 2-phenylethanol, but with a higher molecular weight due to the four deuterium atoms.
| Property | Value |
| Chemical Formula | C₈H₆D₄O |
| Molecular Weight | 126.19 g/mol |
| CAS Number | 107473-33-6 |
| Appearance | Colorless liquid |
| Odor | Floral, rose-like |
| Synonyms | Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4 |
Synthesis of 2-Phenylethanol-d4
The synthesis of 2-Phenylethanol-d4 is not as commonly detailed in readily available literature as its non-deuterated counterpart. However, a plausible and effective method involves the reduction of a deuterated precursor, such as phenylacetic acid-d5. This approach ensures the specific placement of deuterium atoms on the ethyl chain.
Experimental Protocol: Synthesis of 2-Phenylethanol-d4 via Reduction of Phenylacetic acid-d5
This protocol is a generalized representation based on common organic chemistry reduction methods. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.
Materials:
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Phenylacetic acid-d5
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Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry ice (solid CO₂)
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Acetone
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Hydrochloric acid (HCl), dilute solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Reduction: A solution of phenylacetic acid-d5 in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C (ice bath).
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Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water, followed by a dilute solution of hydrochloric acid.
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Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
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Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude 2-Phenylethanol-d4 is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Logical Relationship of the Synthesis Pathway
Caption: Synthesis of 2-Phenylethanol-d4 from a deuterated precursor.
Applications in Quantitative Analysis
2-Phenylethanol-d4 is an ideal internal standard for the quantification of 2-phenylethanol in various matrices, including fermented beverages, food products, and biological samples.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.
Experimental Protocol: Quantification of 2-Phenylethanol in a Fermented Beverage using GC-MS with 2-Phenylethanol-d4 as an Internal Standard
This protocol provides a general workflow for the analysis of 2-phenylethanol in a liquid matrix.
Materials:
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Fermented beverage sample (e.g., wine, beer)
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2-Phenylethanol analytical standard
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2-Phenylethanol-d4 internal standard solution of a known concentration
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Dichloromethane or other suitable extraction solvent
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Anhydrous sodium sulfate
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GC vials and inserts
Procedure:
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Sample Preparation:
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To 1 mL of the beverage sample in a centrifuge tube, add a known amount of the 2-Phenylethanol-d4 internal standard solution.
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Add 1 mL of dichloromethane and vortex for 1 minute to extract the analytes.
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Centrifuge to separate the layers.
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Carefully transfer the organic (bottom) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
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Transfer the dried extract to a GC vial for analysis.
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Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (or a model solution) with known concentrations of 2-phenylethanol and a constant concentration of 2-Phenylethanol-d4.
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GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
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Injector: Splitless mode.
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Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).
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Mass Spectrometer (MS) Conditions:
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Ionization: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for both 2-phenylethanol and 2-Phenylethanol-d4.
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Data Analysis:
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Integrate the peak areas of the target analyte (2-phenylethanol) and the internal standard (2-Phenylethanol-d4).
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
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Determine the concentration of 2-phenylethanol in the sample by interpolating its peak area ratio on the calibration curve.
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Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Role in Metabolic Research
2-Phenylethanol is a product of the metabolism of phenylalanine in various organisms, including yeast and plants. The two primary metabolic pathways involved are the Ehrlich pathway and the Shikimate pathway.[2] 2-Phenylethanol-d4 can be used as a tracer to study the flux through these pathways and to investigate the biotransformation of phenylalanine.
Signaling Pathways in 2-Phenylethanol Metabolism
The Ehrlich pathway is the main route for the conversion of L-phenylalanine to 2-phenylethanol in yeast. It involves a transamination, a decarboxylation, and a reduction step. The Shikimate pathway is a de novo synthesis route that starts from central carbon metabolites.
Ehrlich Pathway for 2-Phenylethanol Production
Caption: The Ehrlich pathway for the metabolism of L-phenylalanine.
Shikimate Pathway Leading to Phenylalanine
Caption: The Shikimate pathway for the de novo synthesis of phenylalanine.
Conclusion
2-Phenylethanol-d4 is an indispensable tool for researchers, scientists, and drug development professionals. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of 2-phenylethanol in complex matrices. Furthermore, its application as a stable isotope tracer provides valuable insights into the metabolic pathways of aromatic amino acids. The detailed protocols and pathway diagrams in this guide offer a solid foundation for the effective utilization of 2-Phenylethanol-d4 in a variety of research applications.
